1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde
CAS No.: 827607-94-3
Cat. No.: VC18712871
Molecular Formula: C15H10N2O5S
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827607-94-3 |
|---|---|
| Molecular Formula | C15H10N2O5S |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |
| Standard InChI | InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |
| Standard InChI Key | YIAOBVBZZZBTSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |
Introduction
Overview
1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde (CAS: 827607-94-3) is a structurally complex heterocyclic compound featuring an indole core modified with a benzenesulfonyl group at the N1 position, a nitro group at the C4 position, and a carbaldehyde moiety at the C5 position. This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its utility as a key intermediate in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules .
Structural and Physicochemical Properties
Molecular Characteristics
The molecular formula of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is C₁₅H₁₀N₂O₅S, with a molecular weight of 330.3 g/mol . The compound’s structure combines an indole scaffold with electron-withdrawing groups (nitro and sulfonyl) and a reactive aldehyde, enabling diverse chemical transformations.
Table 1: Key Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at 1700–1650 cm⁻¹ (C=O stretch), 1550–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and 1350–1150 cm⁻¹ (S=O stretches) confirm functional groups .
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NMR: ¹H-NMR signals include δ 10.1 ppm (aldehyde proton), δ 8.5–7.2 ppm (aromatic protons), and δ 3.8–3.5 ppm (sulfonyl-linked protons) .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde typically involves multi-step protocols:
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Indole Functionalization:
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Purification:
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Nitration | 70–80 | HNO₃, H₂SO₄, 0–5°C | |
| Sulfonylation | 60–75 | Benzenesulfonyl chloride, KOH, RT |
Structural Analogues
Modifications to the core structure have been explored to optimize bioactivity:
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N1-Substituents: Replacement of benzenesulfonyl with 4-methoxybenzenesulfonyl enhances HDAC inhibition .
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C5-Modifications: Conversion of the aldehyde to a hydroxamic acid yields potent HDAC inhibitors (e.g., compound 8 in ).
Biological and Pharmacological Applications
HDAC Inhibition
1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde serves as a precursor to HDAC inhibitors, which exhibit antitumor activity. For example:
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Compound 8 (derived from this aldehyde) showed IC₅₀ values of 12.3 nM (HDAC1), 4.0 nM (HDAC2), and 1.0 nM (HDAC6) .
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In vivo studies demonstrated 60–70% tumor growth inhibition in A549 lung cancer xenografts at 50 mg/kg .
Table 3: Antiproliferative Activity of Derivatives
Mechanism of Action
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HDAC Isoform Selectivity: The benzenesulfonyl group enhances binding to HDAC6’s hydrophobic pocket, while the nitro group stabilizes enzyme-inhibitor interactions .
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Pro-drug Activation: Intracellular reduction of the nitro group generates reactive intermediates that synergize with HDAC inhibition .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is critical in synthesizing:
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Anticancer Agents: HDAC inhibitors (e.g., panobinostat analogues) .
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Antivirals: Indole-based protease inhibitors for HCV and HIV .
Chemical Biology Probes
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Used to study HDAC-dependent epigenetic regulation in cancer models .
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Tagged with fluorescent groups (e.g., FITC) for cellular imaging .
Future Directions
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